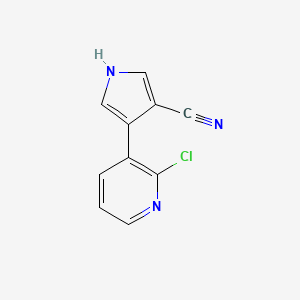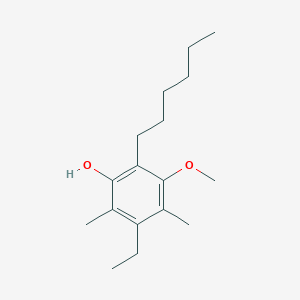
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an aromatic ring undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps like distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: A simpler phenol derivative with similar chemical properties.
4-Methoxyphenol: Contains a methoxy group but lacks the complex alkyl substitutions.
Hexylresorcinol: Another phenolic compound with antimicrobial properties.
Propiedades
Número CAS |
89711-23-9 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-ethyl-2-hexyl-3-methoxy-4,6-dimethylphenol |
InChI |
InChI=1S/C17H28O2/c1-6-8-9-10-11-15-16(18)12(3)14(7-2)13(4)17(15)19-5/h18H,6-11H2,1-5H3 |
Clave InChI |
NXXDVMWPAPITMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=C(C(=C1OC)C)CC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
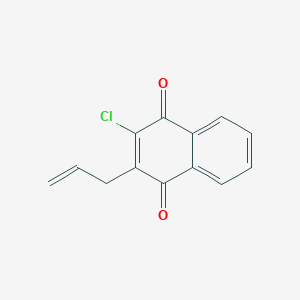
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)


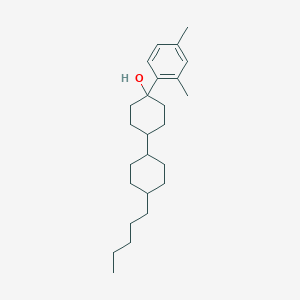
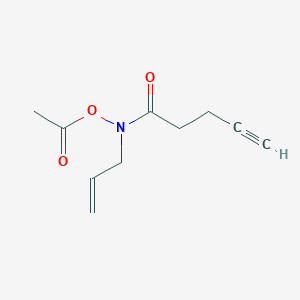
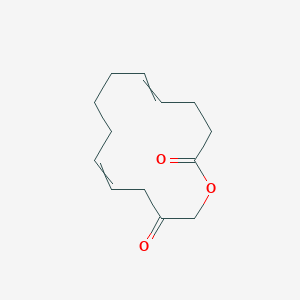

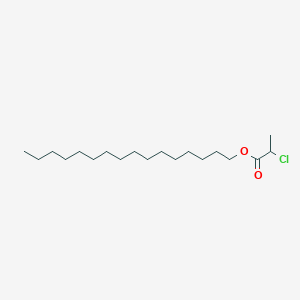
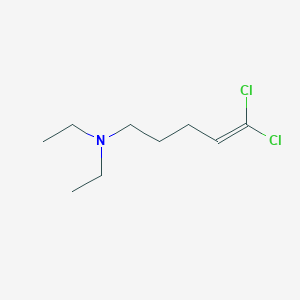
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
